[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol
Overview
Description
“[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol” is a chemical compound that is related to the class of compounds known as boronic acids and derivatives . It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Synthesis Analysis
The synthesis of this compound involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further attached to a thiazol-2-yl-methanol group . The boronic acid group is part of a 1,3,2-dioxaborolane ring, which also contains two methyl groups .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Crystal Structure
Compounds with the tetramethyl-[1,3,2]dioxaborolan moiety are synthesized through multi-step substitution reactions, confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures are optimized using density functional theory (DFT), which shows consistency with crystal structures determined by single-crystal X-ray diffraction. This comprehensive analysis sheds light on the conformational and electrostatic properties of these compounds, indicating their stability and potential for further functionalization (Huang et al., 2021).
Semiconducting Polymers
The dioxaborolane moiety is utilized in the development of high-performance semiconducting polymers. For instance, derivatives like 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazoles are prepared via direct borylation and employed in donor-acceptor copolymers, showcasing their role in advancing semiconductor technology (Kawashima et al., 2013).
Organic Electronics
These borylated compounds are integral in the design and synthesis of organic electronic materials. The introduction of the tetramethyl-[1,3,2]dioxaborolan unit into polymers leads to materials with unique electronic properties, such as enhanced luminescence or altered electronic band gaps. This has implications for developing new electronic devices, including light-emitting diodes and photovoltaic cells (Zhu et al., 2007).
Sensor Applications
Modifications of the tetramethyl-[1,3,2]dioxaborolan moiety have led to the development of sensors, particularly for detecting hazardous materials. The introduction of functional groups that facilitate fast deboronation in the presence of specific analytes, like hydrogen peroxide vapor, demonstrates the potential of these compounds in creating highly sensitive and selective detection systems (Fu et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as boric acid esters, have been used as enzyme inhibitors or specific ligand drugs . They have applications in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
Mode of Action
It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are often used in organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Pharmacokinetics
The compound is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is poorly soluble in water and may hydrolyze in a humid environment .
Result of Action
Similar boric acid compounds have been found to induce apoptosis and necrosis of certain cancer cells .
Action Environment
The compound is known to be stable under dry conditions and should be stored in a dark place . It may hydrolyze in a humid environment .
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)13(19)14-18-8-9-22-14/h5-10,13,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJNJUOLYFDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=NC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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